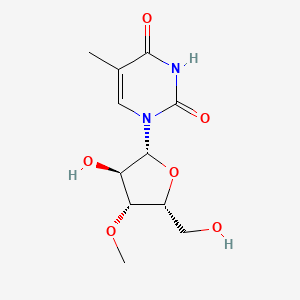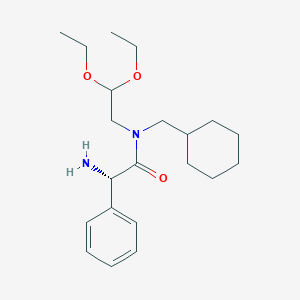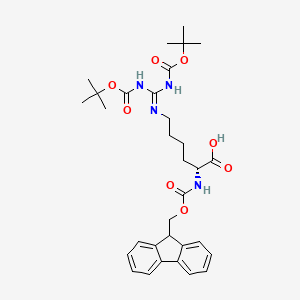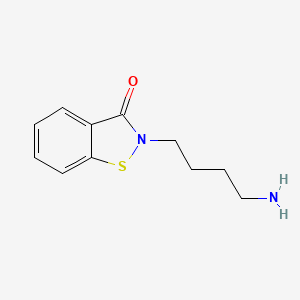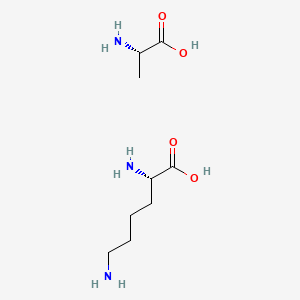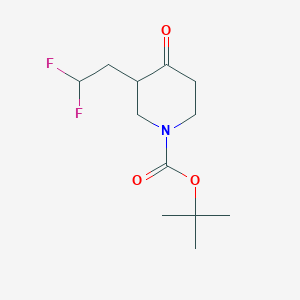
tert-Butyl 3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a difluoroethyl group, and a carboxylate ester
準備方法
The synthesis of tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.
Esterification: The carboxylate ester is formed through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反応の分析
tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or allosteric sites on these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
tert-Butyl 3-(2,2-difluoroethyl)-4-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of an oxo group.
The uniqueness of tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H19F2NO3 |
|---|---|
分子量 |
263.28 g/mol |
IUPAC名 |
tert-butyl 3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-5-4-9(16)8(7-15)6-10(13)14/h8,10H,4-7H2,1-3H3 |
InChIキー |
MIYKZUIWKJFQTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


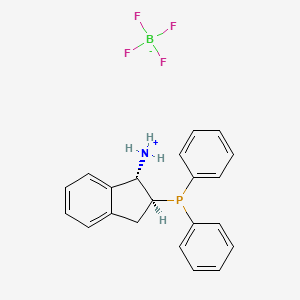

![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
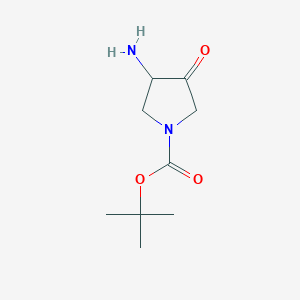

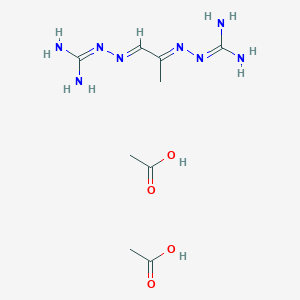
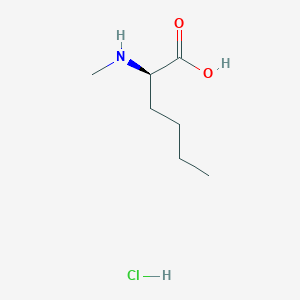
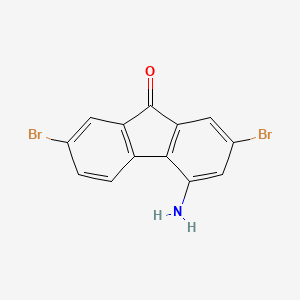
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
